molecular formula C17H21NO3 B1306308 [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine CAS No. 340025-60-7

[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine

Cat. No.: B1306308
CAS No.: 340025-60-7
M. Wt: 287.35 g/mol
InChI Key: GAGCECHPTVMDCP-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine: is a chemical compound with the molecular formula C17H21NO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with a suitable furan derivative under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as amination, to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form novel compounds .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)butyric acid
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Comparison: Compared to similar compounds, [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine exhibits unique structural features that may confer distinct reactivity and biological activity. Its furan ring and amine group contribute to its versatility in chemical reactions and potential pharmacological properties .

Biological Activity

[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine (commonly referred to as DMFBA) is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. The compound contains a furan ring, a dimethoxyphenyl group, and an amine moiety, which together suggest diverse reactivity and biological properties.

  • Molecular Formula : C17H21NO3
  • Molecular Weight : 287.36 g/mol
  • CAS Number : 340025-60-7

The biological activity of DMFBA is primarily attributed to its interaction with various molecular targets. It may exert effects through:

  • Binding to Receptors : Modulating receptor activity involved in neurotransmission and other physiological processes.
  • Enzyme Inhibition : Targeting key enzymes that regulate metabolic pathways.
  • Gene Expression Modulation : Influencing the expression of genes related to cellular functions.

Antimicrobial Activity

DMFBA has shown promising antimicrobial properties in several studies. Its activity against various bacterial strains has been evaluated, revealing significant inhibition zones and minimal inhibitory concentration (MIC) values.

Bacterial Strain MIC (µM) Inhibition Zone (mm)
Staphylococcus aureus5.6421
Escherichia coli13.4018
Bacillus subtilis4.6923
Pseudomonas aeruginosa11.2920

These results indicate that DMFBA exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to antibacterial properties, DMFBA has demonstrated antifungal activity against strains like Candida albicans and Fusarium oxysporum.

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The antifungal efficacy of DMFBA suggests its potential application in treating fungal infections .

Antiproliferative Activity

Research indicates that DMFBA may also exhibit antiproliferative effects on cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation by inducing cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies.

Case Studies

  • Study on Antimicrobial Properties : A comprehensive evaluation of DMFBA's antimicrobial effects revealed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness based on structural modifications .
  • Antiproliferative Effects : In a study investigating the antiproliferative properties of structurally similar compounds, DMFBA was noted for its ability to disrupt tubulin polymerization, leading to mitotic catastrophe in cancer cells . This mechanism highlights its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

DMFBA's structure allows for comparison with other compounds possessing similar functionalities:

Compound Name Key Features Biological Activity
4-(3,4-Dimethoxyphenyl)butyric acidSimilar phenolic structureAntiinflammatory
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-oneTriazole moiety enhances activityAntifungal

These comparisons illustrate how structural variations can influence biological activity and therapeutic potential.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-4-6-15(18-12-14-7-5-10-21-14)13-8-9-16(19-2)17(11-13)20-3/h4-5,7-11,15,18H,1,6,12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGCECHPTVMDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC=C)NCC2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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